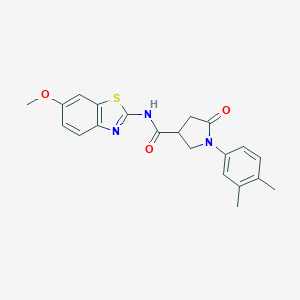
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MPPP, is a synthetic compound that has been extensively researched for its potential use in medicinal chemistry. MPPP is a member of the pyrrolidine family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, researchers are exploring the use of this compound in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then esterified with chloroacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Propiedades
Fórmula molecular |
C20H19NO5 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-25-17-9-5-6-14(10-17)18(22)13-26-20(24)15-11-19(23)21(12-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3 |
Clave InChI |
GXMHQASTEZZKIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)
![1-(3-chlorophenyl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271070.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)




![1-(3-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271088.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)